

A Comparative Guide to Nickel Analysis: Dimethylglyoxime Method vs. Atomic Absorption Spectroscopy

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

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For researchers, scientists, and professionals in drug development, the precise quantification of nickel is critical for applications ranging from catalyst development and materials science to ensuring the purity of pharmaceutical products. Two predominant analytical techniques for nickel determination are the classic wet chemistry approach using dimethylglyoxime (DMG) and the modern instrumental method of atomic absorption spectroscopy (AAS). This guide provides an in-depth, objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for specific analytical requirements.

At a Glance: Performance Comparison

The choice between the Nickel-Dimethylglyoxime (Ni-DMG) method and Atomic Absorption Spectroscopy (AAS) hinges on factors such as required sensitivity, sample matrix, available instrumentation, and desired sample throughput.

Performance Metric	Nickel-Dimethylglyoxime (Ni-DMG) Method	Atomic Absorption Spectroscopy (AAS)
Principle	Formation of a colored complex (spectrophotometry) or a precipitate (gravimetry).	Absorption of light by free nickel atoms in a flame or graphite furnace.
Detection Limit	Spectrophotometry: ~0.02 - 0.05 µg/mL. [1] Gravimetry: Higher, suitable for macro-level analysis.	Flame AAS (FAAS): ~0.02 - 0.1 µg/mL. Graphite Furnace AAS (GFAAS): ~0.1 - 1 ng/mL.
Sensitivity	Good for spectrophotometric analysis.	Excellent, especially with GFAAS.
Accuracy	High, particularly for the gravimetric method which is a primary technique.	High, with proper calibration and interference management.
Precision	Good, but can be operator-dependent, especially in the gravimetric method.	Excellent, with automated systems providing high reproducibility.
Analysis Time	Longer, involving multiple wet chemistry steps.	Faster per sample, especially with autosamplers.
Cost per Sample	Lower in terms of reagents and instrumentation.	Higher due to instrument purchase, maintenance, and consumables.
Interferences	Ions like Co(II), Cu(II), Fe(III), and Pd(II) can interfere. Masking agents are often required. [2]	Spectral and chemical interferences can occur, but are well-characterized and can be minimized.
Sample Throughput	Low, not suitable for a large number of samples.	High, especially with automated FAAS.
Ease of Use	Requires skilled analyst for accurate and precise results.	Relatively straightforward operation with modern instruments.

Principles of a an Analytical Approach

The fundamental principles of the Ni-DMG and AAS methods are distinct, leading to their different strengths and applications.

Nickel-Dimethylglyoxime (Ni-DMG) Method

This method relies on the reaction of nickel(II) ions with dimethylglyoxime (DMG) in a neutral to slightly alkaline solution to form a characteristic bright red, insoluble complex, nickel(II) dimethylglyoximate. This complex can be quantified in two ways:

- **Gravimetric Analysis:** The precipitated complex is filtered, dried, and weighed. The mass of nickel in the original sample is then calculated stoichiometrically. This is an absolute method and can be highly accurate.
- **Spectrophotometric Analysis:** The colored complex is kept in solution (or redissolved in a suitable solvent) and its absorbance is measured at a specific wavelength (typically around 445 nm). The concentration of nickel is determined by comparing the absorbance to a calibration curve prepared from standard nickel solutions.^{[3][4]}

Atomic Absorption Spectroscopy (AAS)

AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of electromagnetic radiation by its free atoms in the gaseous state. For nickel analysis, a solution containing the sample is introduced into either a flame (Flame AAS or FAAS) or a graphite tube furnace (Graphite Furnace AAS or GFAAS). The high temperature atomizes the sample, converting nickel ions into free nickel atoms. A light beam from a nickel hollow-cathode lamp, which emits light at wavelengths specific to nickel, is passed through the atomized sample. The nickel atoms absorb this light, and the amount of light absorbed is proportional to the concentration of nickel in the sample.

Experimental Workflows

The procedural steps for each method are outlined below, highlighting the key stages from sample preparation to final analysis.

Nickel-Dimethylglyoxime (Spectrophotometric) Workflow

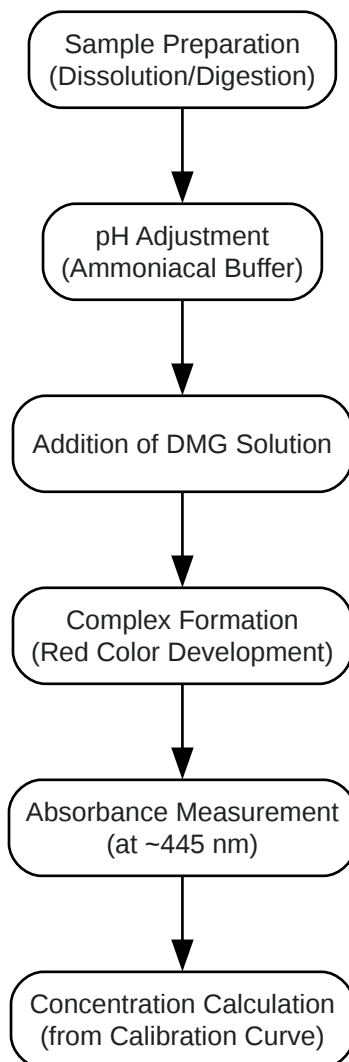


Figure 1: Experimental Workflow for Spectrophotometric Nickel-DMG Method

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Figure 1: Experimental Workflow for Spectrophotometric Nickel-DMG Method

Atomic Absorption Spectroscopy (AAS) Workflow

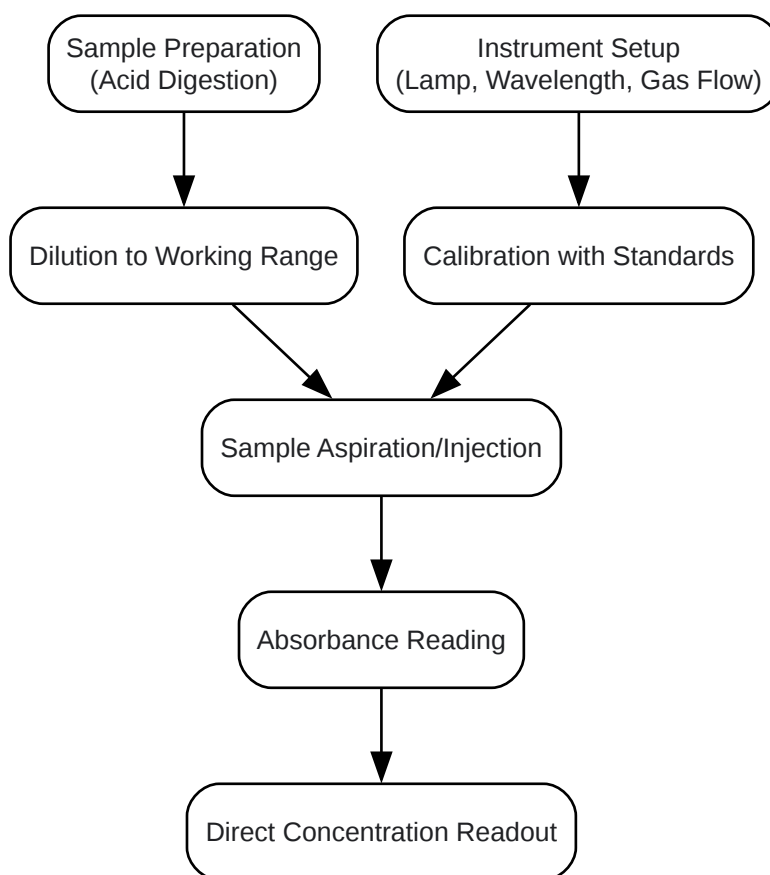


Figure 2: Experimental Workflow for Nickel Analysis by AAS

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Figure 2: Experimental Workflow for Nickel Analysis by AAS

Logical Comparison of Key Methodological Aspects

The following diagram illustrates the key decision-making factors when choosing between the Ni-DMG method and AAS for nickel analysis.

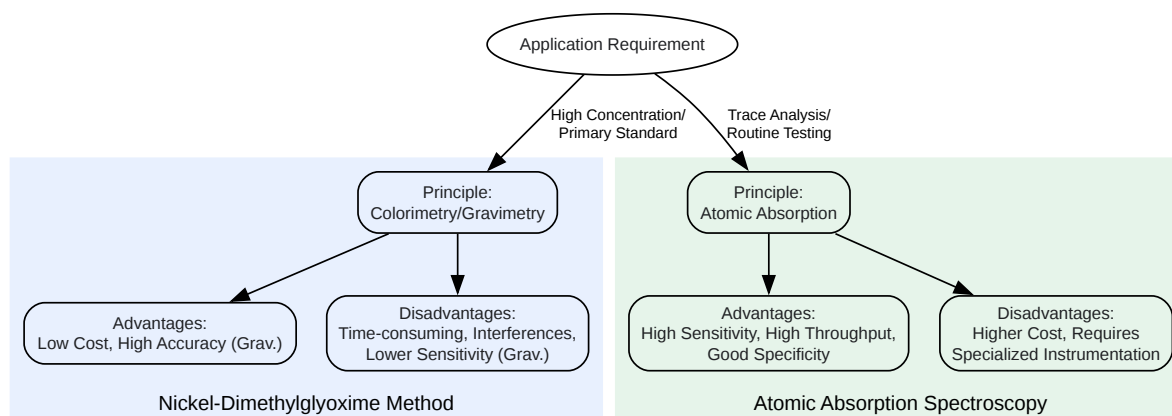


Figure 3: Key Comparison of Ni-DMG and AAS Methods

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Figure 3: Key Comparison of Ni-DMG and AAS Methods

Experimental Protocols

Spectrophotometric Determination of Nickel using Dimethylglyoxime

1. Preparation of Reagents:

- Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$) in deionized water and dilute to 1 L in a volumetric flask.
- Dimethylglyoxime Solution (1% w/v): Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
- Ammonia Solution (1:1): Mix equal volumes of concentrated ammonia and deionized water.
- Iodine Solution (0.1 N): Prepare a standard 0.1 N iodine solution.

2. Preparation of Calibration Curve:

- Pipette 1, 2, 5, 10, and 15 mL of the 100 ppm standard nickel solution into separate 100 mL volumetric flasks.
- To each flask, add 5 mL of 1:1 ammonia solution and 10 mL of 1% dimethylglyoxime solution.
- Add 5 mL of 0.1 N iodine solution to each flask and mix well.
- Dilute to the mark with deionized water and allow the color to develop for 10 minutes.
- Measure the absorbance of each solution at 445 nm using a spectrophotometer, with a reagent blank as the reference.
- Plot a graph of absorbance versus nickel concentration to create the calibration curve.

3. Analysis of Sample:

- Prepare the sample solution by dissolving a known weight of the sample in a suitable acid and dilute to a known volume.
- Take an aliquot of the sample solution in a 100 mL volumetric flask.
- Follow the same procedure as for the calibration standards (addition of ammonia, DMG, and iodine).
- Measure the absorbance of the sample solution at 445 nm.
- Determine the concentration of nickel in the sample from the calibration curve.

Determination of Nickel by Flame Atomic Absorption Spectroscopy (FAAS)

1. Preparation of Reagents:

- **Standard Nickel Solutions:** Prepare a series of standard nickel solutions (e.g., 1, 2, 5, 10 ppm) by diluting a certified 1000 ppm nickel standard with 1% nitric acid.
- **Blank Solution:** Use 1% nitric acid as the blank.

2. Instrument Setup:

- Install a nickel hollow-cathode lamp in the AAS instrument.
- Set the wavelength to 232.0 nm.
- Adjust the slit width, lamp current, and gas flows (air and acetylene) according to the instrument manufacturer's recommendations for nickel analysis.
- Optimize the burner height for maximum absorbance.

3. Calibration and Analysis:

- Aspirate the blank solution and zero the instrument.
- Aspirate the standard solutions in increasing order of concentration and record the absorbance values. The instrument software will typically generate a calibration curve.
- Aspirate the sample solution (previously digested and diluted as necessary) and record its absorbance.
- The instrument software will use the calibration curve to automatically calculate and display the concentration of nickel in the sample.

Conclusion

Both the dimethylglyoxime method and atomic absorption spectroscopy are robust and reliable techniques for the determination of nickel. The Ni-DMG method, particularly the gravimetric approach, offers high accuracy and is a valuable tool when high precision is required for samples with a relatively high nickel content. Its low cost makes it accessible in laboratories with limited instrumentation.

However, for trace-level quantification, high sample throughput, and routine analysis, Atomic Absorption Spectroscopy is the superior choice. The high sensitivity of GFAAS and the speed of FAAS with an autosampler make it indispensable in modern analytical laboratories, especially in regulated environments like the pharmaceutical industry. The choice of method should be guided by the specific analytical problem, considering factors such as expected nickel concentration, sample matrix complexity, required accuracy and precision, and available

resources. A study comparing FAAS with the gravimetric DMG method for high-content nickel in ferronickel and other alloys found that the results from both methods were in good analytical agreement, validating the use of FAAS for such samples.[5]

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